

Synthesis and Characterization of 4-Bromo-2-(methylthio)thiazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-(methylthio)thiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Bromo-2-(methylthio)thiazole**, a key building block in medicinal chemistry and materials science. While a specific, detailed publication for this exact molecule is not readily available, this guide outlines a reliable synthetic pathway based on established chemical principles and provides predicted characterization data derived from analogous compounds.

Synthesis

The most plausible and efficient synthesis of **4-Bromo-2-(methylthio)thiazole** involves a nucleophilic aromatic substitution reaction on a suitable precursor, 2,4-dibromothiazole. The bromine atom at the 2-position of the thiazole ring is known to be more susceptible to nucleophilic attack than the bromine at the 4- or 5-position.

Synthesis of Precursor: 2,4-Dibromothiazole

There are two common methods for the synthesis of the 2,4-dibromothiazole precursor.

Method A: From 2-Aminothiazole

This method involves a Sandmeyer-type reaction followed by bromination.

Method B: From Thiazolidine-2,4-dione

This is a high-yielding method that utilizes a brominating agent.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Proposed Synthesis of 4-Bromo-2-(methylthio)thiazole

The proposed synthesis proceeds via the reaction of 2,4-dibromothiazole with sodium thiomethoxide.

Reaction Scheme:

Materials:

- 2,4-Dibromothiazole
- Sodium thiomethoxide (or sodium hydride and methanethiol to generate in situ)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure:

- Preparation of Sodium Thiomethoxide Solution: A solution of sodium thiomethoxide can be prepared by carefully reacting methanethiol with sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[\[6\]](#) Alternatively, commercially available sodium thiomethoxide solution can be used.[\[7\]](#)[\[8\]](#)
- Reaction: To a solution of 2,4-dibromothiazole (1.0 eq.) in anhydrous DMF, add a solution of sodium thiomethoxide (1.1 eq.) dropwise at room temperature.

- Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford **4-Bromo-2-(methylthio)thiazole**.

Characterization

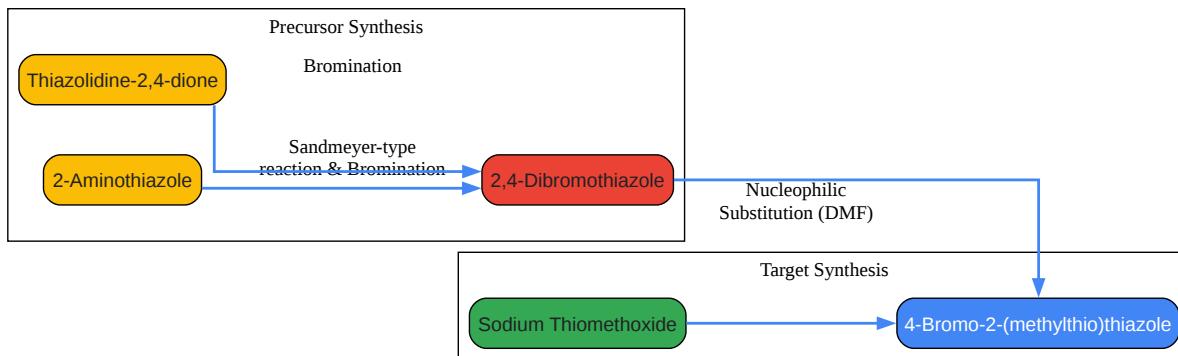
The following tables summarize the predicted physical and spectroscopic data for **4-Bromo-2-(methylthio)thiazole**. These predictions are based on the analysis of structurally related compounds.

Physical and Spectroscopic Data

Parameter	Predicted Value
Molecular Formula	C ₄ H ₄ BrNS ₂
Molecular Weight	210.12 g/mol
Appearance	Colorless to pale yellow solid or oil
Melting Point	45-55 °C
Boiling Point	Not available; likely high boiling point, distillation under reduced pressure recommended.
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl acetate, Acetone, THF, DMF, DMSO)
¹ H NMR (400 MHz, CDCl ₃)	δ 7.25 (s, 1H, H-5), 2.70 (s, 3H, S-CH ₃)
¹³ C NMR (100 MHz, CDCl ₃)	δ 170.0 (C-2), 135.0 (C-4), 115.0 (C-5), 15.0 (S-CH ₃)
Mass Spec. (EI)	m/z (%): 211/209 (M ⁺ , 100/98), isotopic pattern for one bromine atom.
IR (KBr, cm ⁻¹)	~3100 (C-H stretch, aromatic), ~2920 (C-H stretch, aliphatic), ~1550 (C=N stretch), ~1450 (C=C stretch)

Visualizations

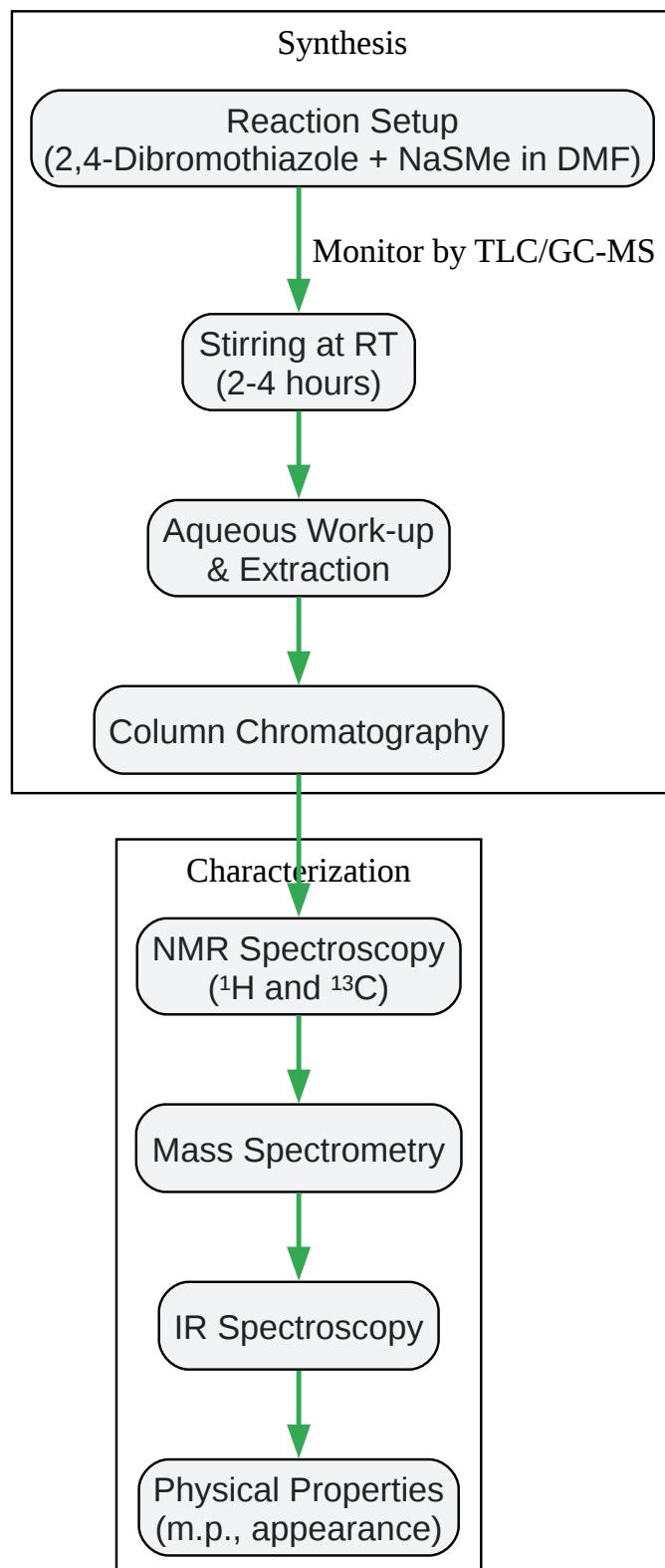
Synthetic Pathway



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Caption: Proposed synthetic pathway for **4-Bromo-2-(methylthio)thiazole**.

Experimental Workflow



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Caption: General experimental workflow for synthesis and characterization.

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